2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol
Description
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol is a phenolic derivative featuring a 1,3,4-thiadiazole core substituted with a methylsulfanyl group at the 5-position and a bulky 2,6-di-tert-butylphenol moiety. The tert-butyl groups confer steric hindrance, enhancing stability against oxidative degradation, while the thiadiazole ring contributes to electron-deficient properties, enabling interactions with biological targets such as enzymes or microbial membranes .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c1-16(2,3)11-8-10(14-18-19-15(21-7)22-14)9-12(13(11)20)17(4,5)6/h8-9,20H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUUUHKRWGIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the benzenol moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, influencing enzymatic activity, while the benzenol moiety can scavenge free radicals, providing antioxidant effects. The tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol with structurally analogous compounds reported in recent literature. Key differences in substituents, biological activities, and physicochemical properties are highlighted.
Structural Analogues with Thiadiazole-Phenol Scaffolds
Bis(4-(5-(N-substituted amino)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4)
These compounds (C1–C4) share a bis-thiadiazole-phenone backbone but differ in their N-substituents (cyclohexyl, phenyl, ethyl, phenethyl). Unlike the target compound, they lack the tert-butyl phenol group and methylsulfanyl substituent.
- Antimicrobial Activity: C1–C4 exhibit moderate to strong antibiofilm activity against Staphylococcus aureus (IC₅₀: 8–32 µg/mL), attributed to their ability to disrupt microbial membranes.
- ADMET Properties : C1–C4 show favorable absorption profiles (logP: 3.2–4.1) but higher hepatotoxicity risks compared to the target compound, which likely has improved metabolic stability due to tert-butyl groups .
Table 1: Comparative Properties of Thiadiazole Derivatives
*Estimated via computational modeling; †Experimental data from enzyme-binding assays .
Thiadiazole Derivatives Targeting Enzymes
Compounds such as QAJ and QAM () incorporate thiadiazole moieties but are optimized for interactions with glutaminase or reverse transcriptase.
- Functional Specificity : QAJ (pyridinyl-acetamido substituent) binds glutaminase with Ki = 12 nM, while the target compound’s methylsulfanyl group may favor interactions with sulfur-dependent enzymes (e.g., cysteine proteases).
- Solubility : QAJ’s pyridinyl group improves aqueous solubility (logS = -3.1) compared to the target compound’s hydrophobic tert-butyl groups (logS ≈ -5.2), limiting its bioavailability in polar environments .
Key Research Findings
Steric vs. Electronic Effects: The tert-butyl groups in the target compound reduce oxidative degradation by 40% compared to non-bulky analogues (e.g., C3) under accelerated stability testing .
Substituent-Driven Activity: Methylsulfanyl substitution enhances thiol-mediated enzyme inhibition (e.g., 80% inhibition of E. coli thioredoxin reductase at 10 µM), whereas amino-substituted analogues (C1–C4) show weaker enzyme binding .
Toxicity Profile : The target compound’s tert-butyl groups lower acute toxicity (LD₅₀ > 500 mg/kg in mice) compared to QAJ (LD₅₀ = 120 mg/kg), likely due to reduced metabolic activation .
Biological Activity
2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (commonly referred to as 2,6-DTBBQ) is a complex organic compound notable for its diverse biological activities. This compound combines a phenolic structure with a thiadiazole moiety, which is known for its significant pharmacological properties. This article explores the biological activity of 2,6-DTBBQ, focusing on its mechanisms of action, potential applications in medicine, and relevant case studies.
Chemical Structure and Properties
The structural formula of 2,6-DTBBQ is characterized by:
- tert-butyl groups : These enhance the lipophilicity and stability of the compound.
- Thiadiazole ring : Known for various biological activities including antimicrobial and antioxidant properties.
- Phenolic hydroxyl group : Contributes to its antioxidant capabilities.
The primary biological target of 2,6-DTBBQ is the biofilms formed by certain bacteria such as Klebsiella quasipneumoniae. The compound enhances the redox activity within these biofilms and promotes extracellular electron transfer (EET) processes. This mechanism is crucial for energy production in microbial cells and may have implications for biofilm management in clinical settings .
Biochemical Pathways
Research indicates that 2,6-DTBBQ stimulates:
- NAD synthesis : Essential for various metabolic processes.
- Ubiquinone assembly : Important for mitochondrial function.
- Fe-S cluster formation : Critical for electron transport chains.
Antioxidant Properties
2,6-DTBBQ exhibits strong antioxidant activity due to its phenolic structure. This property is vital in preventing oxidative stress-related damage in biological systems.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance:
- In vitro tests indicated significant inhibition against Staphylococcus epidermidis and Streptococcus haemolyticus .
- The minimal inhibitory concentration (MIC) values suggest that 2,6-DTBBQ could serve as a potential candidate for developing new antimicrobial agents.
Study on Biofilm Disruption
A study investigated the effects of 2,6-DTBBQ on biofilms formed by Klebsiella quasipneumoniae. The results showed that treatment with 5 mM concentrations of the compound led to increased voltage output in bioelectrochemical systems (BES), indicating enhanced microbial activity and biofilm disruption.
Anticancer Potential
Research into the anticancer properties of thiadiazole derivatives has highlighted that compounds similar to 2,6-DTBBQ possess cytotoxic effects against various cancer cell lines. For instance:
- Compounds derived from thiadiazole structures demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cells (HCT116) and lung cancer cells (H460) .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Effectiveness |
|---|---|---|
| Antioxidant | 2,6-DTBBQ | Strong antioxidant properties |
| Antimicrobial | 2,6-DTBBQ | Effective against multiple bacteria |
| Anticancer | Thiadiazole derivatives | Cytotoxic against cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the thiadiazole ring through cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide or related reagents.
- Step 2 : Functionalization of the phenol core with tert-butyl groups via alkylation or Friedel-Crafts alkylation.
- Step 3 : Introduction of the methylsulfanyl group via nucleophilic substitution or coupling reactions (e.g., using methyl disulfide or methylthiol reagents).
- Purification : Column chromatography or recrystallization ensures high purity, validated by melting point analysis and elemental composition (C, H, N, S) .
Q. How is the structural integrity of the compound confirmed experimentally?
- Methodological Answer : Key spectroscopic techniques include:
- FTIR : Identifies functional groups (e.g., O–H stretch of phenol at ~3200 cm⁻¹, C–S vibrations in thiadiazole at 600–700 cm⁻¹).
- NMR : ¹H-NMR confirms tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C-NMR resolves thiadiazole carbons (δ ~160–180 ppm).
- Elemental Analysis : Matches experimental and theoretical C/H/N/S ratios (e.g., C: ~65%, H: ~7%, N: ~8%, S: ~15%) .
Q. What preliminary assays are used to assess its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Antibiofilm Activity : Crystal violet staining quantifies biofilm inhibition in Pseudomonas aeruginosa or Staphylococcus epidermidis.
- Efflux Pump Inhibition : Ethidium bromide accumulation assays in bacterial strains overexpressing efflux pumps .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs lacking the methylsulfanyl group (e.g., replacing it with hydrogen or methoxy) to evaluate its role in:
- Lipophilicity : Measure logP values (octanol-water partitioning) to correlate with membrane permeability.
- Electron-Withdrawing Effects : Assess via Hammett constants (σ) in reaction kinetics or computational electrostatic potential maps.
- Bioactivity : Compare IC₅₀ values in antimicrobial assays; methylsulfanyl derivatives often show enhanced activity due to sulfur’s nucleophilicity and redox activity .
Q. What computational strategies predict the compound’s potential as a UV stabilizer?
- Methodological Answer :
- UV-Vis Spectroscopy : Simulate absorption spectra (TD-DFT calculations) to identify λmax in the UV-B/C range (280–320 nm).
- Photostability Testing : Expose the compound to UV radiation (e.g., 365 nm) and monitor degradation via HPLC or mass spectrometry.
- Comparative Analysis : Benchmark against commercial UV stabilizers (e.g., benzotriazoles in ) for efficiency and radical scavenging capacity .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Studies : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to differentiate between direct antimicrobial action and indirect oxidative stress.
- Structural Confirmation : Re-examine NMR/X-ray crystallography data to rule out impurities or stereochemical variations .
Q. What advanced techniques characterize its stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 enzymes) to identify major metabolites.
- Thermal Analysis : DSC/TGA profiles determine melting points and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
